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Compound of Interest

Compound Name: Diethyl 2-vinylidenesuccinate
Cat. No.: B12061058
Get Quote
\ J

Executive Summary
Diethyl 2-vinylidenesuccinate (CAS: N/A for specific isomer in common databases; often

cited in specialized literature) is an electron-deficient allene ester characterized by a unique

-ethoxycarbonylmethyl substitution pattern. Unlike simple allenoates (e.g., ethyl 2,3-
butadienoate), this reagent possesses an acidic

-methylene group that fundamentally alters its reactivity landscape under nucleophilic
phosphine catalysis. It serves as a versatile C4 synthon in [4+2] and [4+3] annulations,
enabling the rapid assembly of complex alkaloid scaffolds (e.g., Alstonerine, Hirsutine) and
diverse heterocyclic libraries.

Chemical Profile & Structural Analysis[1][2][3]

The reagent is defined by an allene core flanked by two ester functionalities. Its reactivity is
dictated by the electrophilicity of the central allene carbon (

-carbon) and the acidity of the methylene protons on the succinate side chain (

-protons).
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Structural Identity[4][5]
o Common Name: Diethyl 2-vinylidenesuccinate[1][2][3][4][5][6]
e Synonym:

-Ethoxycarbonylmethylallenoate

o |[UPAC Name: Ethyl 2-(2-ethoxy-2-oxoethyl)buta-2,3-dienoate
e Molecular Formula: C

H
O

(Based on structure) / C

H

O

(Corrected: EtOOC-C(=C=CH
)-CH

-COOEt corresponds to C

H

O

, MW ~210.23 g/mol ).

o Physical State: Clear to yellow oil.

Spectroscopic Data (Diagnostic)
e HNMR (400 MHz, CDCI

):

o 5.16-5.22 ppm (t,
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Hz, 2H): Terminal allene protons (=C=CH
).
o 4.06-4.22 ppm (m, 4H): Methylene protons of ethyl esters.
o 3.20 ppm (q,
Hz, 2H):
-Methylene protons (-CH
-COOEY).
o 1.21 ppm (t, 6H): Methyl protons of ethyl esters.
e C NMR (100 MHz, CDCI

): Characteristic allene central carbon signal at

ppm.

Mechanistic Core: Phosphine-Catalyzed Activation
The distinct reactivity of diethyl 2-vinylidenesuccinate arises from the "Beta-Prime (

) Activation Mode." While simple allenoates typically undergo

-addition or

-addition, this reagent leverages the acidity of the

-protons to form a vinylogous ylide intermediate.[7]

Mechanism of Action[12]
» Nucleophilic Addition: The phosphine catalyst (e.g., PBu

, PPh
) attacks the electrophilic central carbon (

) of the allene.
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o Zwitterion Formation: Generates a phosphonium dienolate zwitterion.
o Proton Transfer (Critical Step): The basic enolate site deprotonates the acidic

-methylene group (CH
COOEY).

 Vinylogous Ylide Formation: This internal proton transfer creates a resonance-stabilized
vinylogous phosphonium ylide (1,3-dipole equivalent).

o Cycloaddition: The ylide undergoes regioselective [4+2] or [4+3] cycloaddition with an
electrophile (imine or aziridine).

o Elimination: The catalyst is regenerated via

-elimination.[7]

Mechanistic Pathway Visualization
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Caption: Catalytic cycle showing the conversion of diethyl 2-vinylidenesuccinate into a
reactive vinylogous ylide via phosphine mediation.

Key Synthetic Transformations
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[4+2] Annulation with Imines

This is the most documented application. The reagent reacts with

-tosyl imines or cyclic imines (e.g., indole-derived) to yield highly functionalized
tetrahydropyridines.

e Scope: Indole imines,

-tosyl aldimines, cyclic sulfonylimines.

« Significance: Provides direct access to the indolo[2,3-a]quinolizidine skeleton found in
Alstonia alkaloids.

[4+3] Annulation with Aziridines

Reaction with

-sulfonyl aziridines yields tetrahydroazepines.

¢ Mechanism: Ring opening of the aziridine by the vinylogous ylide followed by ring closure.

o Selectivity: High regioselectivity is observed due to the steric demand of the

-substituent.

-Umpolung Addition
Nucleophiles such as carboxylic acids or phenols can add to the
-carbon (the succinate methylene) rather than the typical

-addition seen in simple allenoates. This "umpolung” (polarity inversion) effect is driven by the
stability of the specific zwitterionic intermediate derived from this reagent.

Comparative Reactivity Table
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. Product .
Reaction Type Co-Reactant Catalyst Yield Range
Scaffold
PPh
] Tetrahydropyridin .
[4+2] Annulation “Tosyl Imines / PBU os 70-95%
) ) PBU Indoloquinolizidin
[4+2] Annulation Indole Imines 60-85%
es
. PPh Tetrahydroazepin .
Et
Benzoic Acid PPh -Benzoyloxy Enol  gg_g50y

-Addition

Ethers

Experimental Protocols

Synthesis of Diethyl 2-Vinylidenesuccinate

Note: This reagent is typically prepared via elimination from a chlorinated precursor or

isomerization of a propargyl species.

Protocol:

e Precursor: Start with ethyl 4-chloroacetoacetate.

o Alkylation: Alkylate with ethyl bromoacetate using NaH in THF to form the intermediate

diester.

o Elimination/Isomerization: Treat the intermediate with a weak base (e.g., Et

N) or subject to Wittig conditions if starting from a phosphorane precursor.

 Purification: Flash chromatography (Hexanes/EtOAc). The product is isolated as a

clear/yellow oill.

o Validation: Check
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H NMR for the disappearance of the methine proton and appearance of the terminal allene
triplet at 5.2 ppm.

General Procedure for [4+2] Annulation

Objective: Synthesis of a Tetrahydropyridine derivative.

e Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under Argon
atmosphere.

e Reagents:
o Imine (1.0 equiv, e.g.,
-tosylbenzaldimine).
o Diethyl 2-vinylidenesuccinate (1.2 equiv).
o Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).
o Catalyst Addition: Add PBu
(10-20 mol %) dropwise via syringe.

o Reaction: Stir at room temperature for 2—12 hours. Monitor by TLC (disappearance of imine).

[5]
o Workup: Concentrate the reaction mixture under reduced pressure.

« Purification: Purify the residue directly via flash column chromatography on silica gel
(typically EtOAc/Hexanes gradient).

Applications in Drug Discovery
Total Synthesis of Alkaloids

The reagent acts as a linchpin in the formal synthesis of (

)-Alstonerine and (
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)-Hirsutine.

o Strategy: The [4+2] cycloaddition constructs the D-ring of the alkaloid core in a single step
with correct relative stereochemistry.

» Advantage: Avoids lengthy stepwise ring closures and introduces handle functionalities
(esters) for subsequent oxidation state adjustments.

Diversity-Oriented Synthesis (DOS)

Researchers utilize this reagent to generate libraries of "natural product-like" scaffolds. By
varying the imine component (e.g., using cyclic imines, acyclic imines, or aziridines), drug
developers can rapidly access distinct chemical spaces (azepines vs. pyridines) from a
common precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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